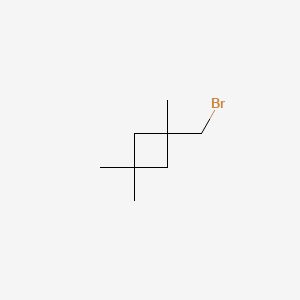
1-(Bromomethyl)-1,3,3-trimethylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1,3,3-trimethylcyclobutane is an organic compound with the molecular formula C8H15Br It is a brominated derivative of cyclobutane, characterized by a bromomethyl group attached to a cyclobutane ring that is further substituted with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1,3,3-trimethylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-methyl-1,3,3-trimethylcyclobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as carbon tetrachloride or dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1,3,3-trimethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Alcohols, amines, thioethers.
Elimination Reactions: Alkenes.
Oxidation Reactions: Aldehydes, carboxylic acids.
Applications De Recherche Scientifique
1-(Bromomethyl)-1,3,3-trimethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(Bromomethyl)-1,3,3-trimethylcyclobutane exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound undergoes deprotonation, leading to the formation of alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Bromomethylcyclopropane: Similar in structure but with a cyclopropane ring instead of a cyclobutane ring.
1-Bromomethyl-1,2,2-trimethylcyclopropane: Another brominated derivative with a different ring structure.
1-Bromomethyl-1,3,3-trimethylcyclopentane: Similar but with a cyclopentane ring.
Uniqueness: 1-(Bromomethyl)-1,3,3-trimethylcyclobutane is unique due to its specific ring structure and substitution pattern, which confer distinct reactivity and properties compared to other brominated cycloalkanes. Its three methyl groups provide steric hindrance, influencing its chemical behavior and making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H15Br |
|---|---|
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
1-(bromomethyl)-1,3,3-trimethylcyclobutane |
InChI |
InChI=1S/C8H15Br/c1-7(2)4-8(3,5-7)6-9/h4-6H2,1-3H3 |
Clé InChI |
NCBRQJPKWFDGTB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)(C)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)

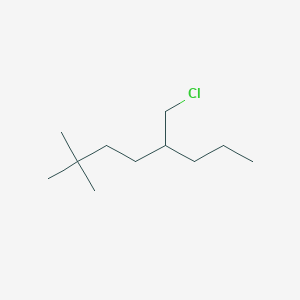
![Potassium 2-[(4-oxoazetidin-2-yl)sulfanyl]acetate](/img/structure/B13505787.png)
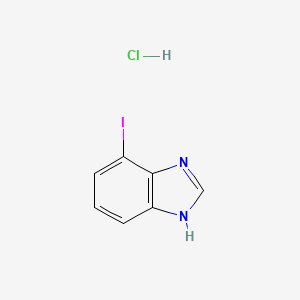
![tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate](/img/structure/B13505789.png)
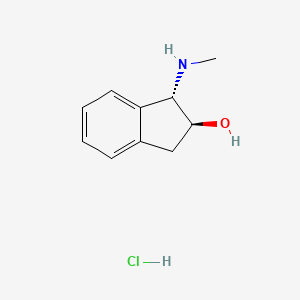
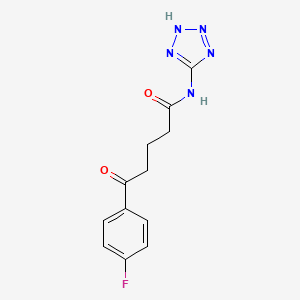
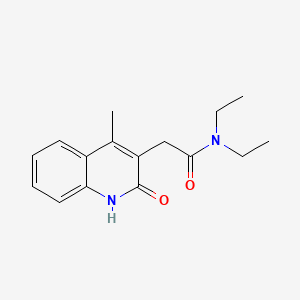
![lithium(1+) 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13505807.png)
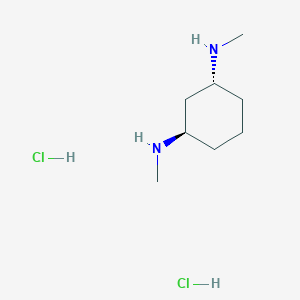
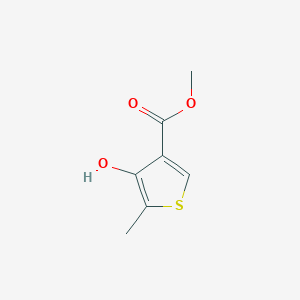
![2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13505825.png)
![1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride](/img/structure/B13505830.png)
